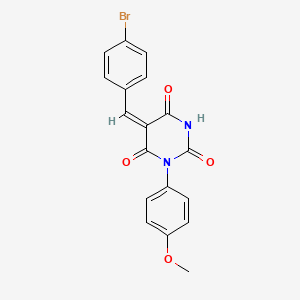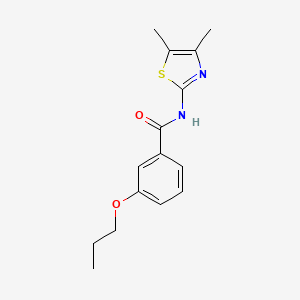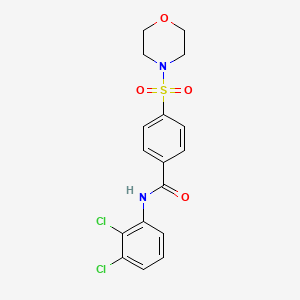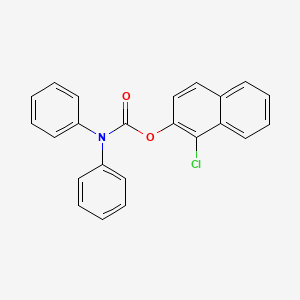![molecular formula C20H17BrN2O4 B4707467 N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B4707467.png)
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
Vue d'ensemble
Description
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, also known as BPAF, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. BPAF is a synthetic compound that belongs to the family of furan derivatives, and it has been synthesized through various methods.
Mécanisme D'action
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide works by binding to specific receptors in the body, including the estrogen receptor and the androgen receptor. This compound has been shown to have a higher binding affinity for the estrogen receptor than other compounds in the same family, such as bisphenol A (BPA). This compound has also been shown to have an antagonistic effect on the androgen receptor, which may have implications for its potential use as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce oxidative stress, disrupt the endocrine system, and cause DNA damage. This compound has also been shown to have an effect on the immune system, with studies showing that exposure to this compound can lead to a decrease in immune function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide has several advantages for use in laboratory experiments, including its high thermal stability and low toxicity. However, this compound also has several limitations, including its potential to interfere with other compounds and its potential to cause DNA damage.
Orientations Futures
There are several future directions for research on N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, including its potential use as a flame retardant and anti-cancer agent. Further research is needed to determine the full extent of this compound's effects on the body and to identify any potential risks associated with its use. Additionally, research is needed to develop new synthesis methods for this compound that are more efficient and environmentally friendly.
In conclusion, this compound is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and it has been studied for its potential use as a flame retardant and anti-cancer agent. This compound works by binding to specific receptors in the body, and it has various biochemical and physiological effects. While this compound has several advantages for use in laboratory experiments, further research is needed to determine the full extent of its effects on the body and to identify any potential risks associated with its use.
Applications De Recherche Scientifique
N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide has been the subject of numerous scientific studies due to its potential applications in various fields. This compound has been studied for its potential use as a flame retardant due to its high thermal stability and low toxicity. This compound has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[2-[[2-(4-bromophenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-13-4-9-16(23-20(25)18-3-2-10-26-18)17(11-13)22-19(24)12-27-15-7-5-14(21)6-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNTYNSOMORSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-bis[(4-nitrobenzyl)thio]-4-isothiazolecarbonitrile](/img/structure/B4707414.png)
![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4707431.png)


![ethyl {2-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4707452.png)
![{3-(3-chlorobenzyl)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4707458.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4707465.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4707469.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4707474.png)
![3-(3,4-dimethylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4707479.png)
